molecular formula C14H22N6 B12219536 [4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine

[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine

Cat. No.: B12219536
M. Wt: 274.36 g/mol
InChI Key: FFEIQOJGLQSKBT-UHFFFAOYSA-N
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Description

[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine is a heterocyclic compound that belongs to the pyrazolo[5,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a cyclohexylamino group and a pyrazolo[5,4-d]pyrimidine core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methylpyrazole with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at reflux temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[5,4-d]pyrimidine derivatives.

Scientific Research Applications

[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylamino group enhances its binding affinity to CDKs, making it a potent inhibitor compared to other similar compounds .

Properties

Molecular Formula

C14H22N6

Molecular Weight

274.36 g/mol

IUPAC Name

4-N-cyclohexyl-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H22N6/c1-19(2)14-17-12(16-10-7-5-4-6-8-10)11-9-15-20(3)13(11)18-14/h9-10H,4-8H2,1-3H3,(H,16,17,18)

InChI Key

FFEIQOJGLQSKBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)N(C)C

Origin of Product

United States

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